Z-D-Lys(boc)-osu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

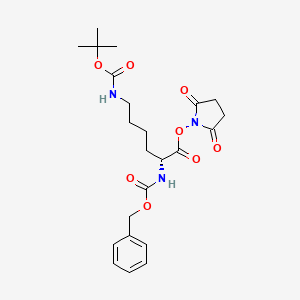

Z-D-Lys(boc)-osu: Nα-Cbz-Nε-Boc-D-Lysine , is a derivative of the amino acid lysine. It is commonly used in laboratory settings, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group, which help prevent unwanted side reactions during synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Lys(boc)-osu typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using the benzyloxycarbonyl (Cbz or Z) group. This is followed by the protection of the ε-amino group with the tert-butoxycarbonyl (Boc) group. The final product, this compound, is obtained through a series of purification steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Z-D-Lys(boc)-osu undergoes various chemical reactions, including:

Substitution Reactions: The protective groups (Cbz and Boc) can be selectively removed under specific conditions to allow further functionalization of the lysine residue.

Coupling Reactions: It is commonly used in peptide synthesis, where it couples with other amino acids to form peptide bonds.

Common Reagents and Conditions:

Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove the Boc group, while hydrogenation or acidic conditions can remove the Cbz group.

Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and uronium salts like HATU are used for peptide bond formation.

Major Products Formed: The major products formed from reactions involving this compound are peptides and other complex molecules where lysine is a key component .

科学的研究の応用

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Z-D-Lys(boc)-osu is extensively used in SPPS, a method that allows for the efficient assembly of peptides. The protective groups enable selective reactions while maintaining stability during synthesis. The OSu functionality is particularly valuable for creating amide bonds, which are essential for linking amino acids together in peptide chains .

2. Modular Peptide Construction

Recent studies have demonstrated the utility of this compound in constructing complex peptide sequences. For instance, it has been employed alongside other protected amino acids to synthesize dipeptides and tripeptides with high yields using innovative methods such as ball-milling and microwave-assisted synthesis .

1. Interaction with Histone Deacetylases (HDACs)

Research indicates that this compound interacts specifically with histone deacetylases, influencing their activity within various biochemical pathways. This modulation can lead to significant alterations in cellular processes such as gene regulation and protein modification. Such interactions suggest potential therapeutic applications in diseases where acetylation plays a critical role, including cancer and neurodegenerative disorders .

2. Therapeutic Implications

By manipulating HDAC activity through compounds like this compound, researchers are exploring novel therapeutic strategies for conditions linked to aberrant acetylation patterns. This highlights the compound's significance beyond mere peptide synthesis, positioning it as a candidate for drug development targeting epigenetic modifications .

Several case studies have highlighted the effectiveness of this compound in various applications:

- Synthesis of Bioactive Peptides : In a study utilizing liquid-assisted ball milling, researchers successfully synthesized bioactive peptides using this compound as a key component, achieving high yields and demonstrating its efficiency in modern synthetic techniques .

- Therapeutic Research : Investigations into the modulation of HDAC activity by this compound have shown promising results in altering gene expression profiles associated with cancer progression, underscoring its potential as a therapeutic agent .

- Innovative Synthesis Techniques : The application of microwave-assisted synthesis methods has been explored to enhance the efficiency of peptide formation involving this compound, leading to significant reductions in reaction times while maintaining high product purity .

作用機序

Mechanism: Z-D-Lys(boc)-osu exerts its effects through the formation of stable peptide bonds. The protective groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds.

Molecular Targets and Pathways: The compound targets the amino and carboxyl groups of lysine residues, facilitating the formation of peptide bonds. This process is crucial in the synthesis of peptides and proteins, which are involved in various biological pathways.

類似化合物との比較

Nα-Cbz-Nε-Boc-L-Lysine: Similar to Z-D-Lys(boc)-osu but with the L-isomer of lysine.

Nα-Fmoc-Nε-Boc-D-Lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group.

Nα-Cbz-Nε-Boc-D-Ornithine: Similar structure but with ornithine instead of lysine.

Uniqueness: this compound is unique due to its specific protective groups and the D-isomer of lysine. These features make it particularly useful in the synthesis of peptides that require selective protection and deprotection steps .

生物活性

Z-D-Lys(boc)-osu, also known as Nα-Z-Nε-Boc-D-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid lysine that plays a significant role in peptide synthesis and biological applications. This compound features two protective groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the benzyloxycarbonyl (Z) group on the epsilon-amino group. The N-hydroxysuccinimide (OSu) ester functionality allows for reactive amide bond formation, making it a valuable building block in solid-phase peptide synthesis (SPPS) and other biochemical applications.

- Molecular Formula: C20H33N3O8

- Molecular Weight: Approximately 477.51 g/mol

- CAS Number: 78603-23-3

This compound exhibits significant biological activity primarily through its interaction with histone deacetylases (HDACs). By modulating HDAC activity, this compound influences the acetylation status of lysine residues in proteins, which can affect various cellular processes such as gene expression, protein function, and cellular signaling pathways. This interaction has therapeutic implications in diseases where acetylation plays a critical role, including cancer and neurodegenerative disorders.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Boc-Lysine | 34404-36-9 | Basic lysine derivative with Boc protection only |

| Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu activation |

| Boc-Ala-OSu | 34404-36-7 | Alanine derivative featuring similar protective groups |

| Boc-Gly-OSu | 34404-36-6 | Glycine derivative with OSu activation |

Uniqueness : this compound is distinguished by its dual protection strategy (Boc and Z) combined with the N-hydroxysuccinimide ester functionality, enhancing its effectiveness for peptide synthesis while maintaining stability during reactions.

Applications in Research

This compound has been utilized in various research applications:

- Peptide Synthesis : It serves as a crucial building block for synthesizing peptides due to its protective groups that allow for selective reactions.

- HDAC Inhibition Studies : Research indicates that compounds like this compound can specifically interact with HDACs, influencing their activity and potentially leading to therapeutic advancements in treating diseases linked to aberrant acetylation patterns.

- Biochemical Pathway Modulation : By altering HDAC activity, this compound can impact cellular processes such as differentiation, proliferation, and apoptosis.

Case Studies

- Histone Deacetylase Inhibition : A study demonstrated that this compound effectively inhibited HDAC activity in vitro, leading to increased acetylation of histones and altered gene expression profiles in cancer cell lines. This suggests potential applications in cancer therapy where HDAC inhibitors are of interest.

- Peptide Therapeutics Development : In another study, this compound was incorporated into peptide sequences designed to target specific receptors involved in metabolic regulation. The resulting peptides exhibited enhanced biological activity compared to their unmodified counterparts.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFVVSXVXQRYFS-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。